(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a cyclopropane ring substituted with both a methoxycarbonyl group and a carboxylic acid group. Its chemical formula is C₆H₈O₄. The synthesis typically involves cyclopropanation reactions using diazo compounds and alkenes in the presence of transition metal catalysts such as rhodium or copper, often under conditions that optimize yield and selectivity .
Synthesis Overview
- Common Synthetic Routes :
- Cyclopropanation of suitable precursors.
- Use of diazo compounds with alkenes.
- Reaction Conditions :
- Solvents: Dichloromethane.
- Temperature: 0-25°C.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical modifications that are essential in creating novel compounds .
Biology
- Enzyme Inhibition : Research indicates that (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. Studies have focused on its effects on enzymes related to fatty acid metabolism .
- Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics .
- Cytotoxic Activity : In vitro studies demonstrate cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapeutics .
Medicine
- Therapeutic Potential : The compound has been explored for its role in drug development, particularly in targeting specific biochemical pathways. Its ability to interact with molecular targets enhances its potential as a therapeutic agent .
Industry
- Production of Specialty Chemicals : Utilized in the production of various specialty chemicals and materials due to its unique chemical properties .
Enzyme Inhibition
A study demonstrated that this compound effectively inhibited specific enzymes involved in lipid metabolism, showcasing its potential as a therapeutic agent for metabolic disorders.
Antimicrobial Activity
Research conducted on bacterial strains revealed that this compound exhibited significant antimicrobial properties, indicating its potential application in antibiotic development.
Cytotoxic Effects
In vitro assays indicated that this compound showed cytotoxicity against various cancer cell lines, suggesting further exploration for cancer treatment options.
Mechanism of Action
The mechanism by which (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, while the functional groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of cyclopropane derivatives significantly influences their reactivity and bioactivity. Key diastereomers include:
Key Findings :
Functional Group Modifications
Substituent variations on the cyclopropane ring alter electronic and steric properties:
Key Findings :
- The methoxycarbonyl group in the target compound improves membrane permeability compared to polar substituents like hydroxyl or amino groups .
- Cyanocyclopropane derivatives show potent enzyme inhibition but face stability challenges in vivo .
Pharmacologically Active Derivatives
The target compound serves as a precursor to bioactive molecules:
- BMS-978587: A derivative of this compound, acts as a potent indoleamine 2,3-dioxygenase (IDO) inhibitor. It incorporates a diisobutylamino and ureido group, demonstrating IC₅₀ values in the nanomolar range .
- Anti-inflammatory analogs: Derivatives with aryl or alkyl substituents exhibit reduced ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound that has garnered attention in various fields of research due to its unique structure and potential biological activity. This article explores the compound's synthesis, biological interactions, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a cyclopropane ring substituted with both a methoxycarbonyl group and a carboxylic acid group. Its chemical formula is . The synthesis typically involves cyclopropanation reactions using diazo compounds and alkenes in the presence of transition metal catalysts such as rhodium or copper. Common solvents include dichloromethane, with reaction temperatures ranging from 0 to 25°C to optimize yield and selectivity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The strained structure of the cyclopropane ring enhances its potential for binding to active sites on proteins, facilitating modulation of biological pathways. This interaction can lead to enzyme inhibition or altered protein function, making it a candidate for therapeutic applications .
Case Studies and Research Findings
Research has indicated that this compound may exhibit:
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its effects on enzymes related to fatty acid metabolism .
- Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial activity against certain bacterial strains, indicating its usefulness in developing new antibiotics .
- Cytotoxic Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can enhance biological activity. Notably, it has been explored for:
- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug design targeting metabolic disorders and cancer .
- Organic Synthesis : As a precursor in synthetic pathways, it facilitates the creation of novel compounds with potential therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopropane-1-carboxylic acid | Lacks methoxycarbonyl group | Limited reactivity |
| (1R,2S)-2-(hydroxycarbonyl)cyclopropane-1-carboxylic acid | Contains hydroxyl group | Different reactivity profile |
This compound is unique due to its combination of functional groups, which provides distinct reactivity compared to similar compounds.
Q & A
Q. What functionalization strategies expand its utility in medicinal chemistry?
- Methodological Answer :
- Ester hydrolysis : Convert the methoxycarbonyl group to a carboxylic acid for hydrogen bonding.
- Amide coupling : Use EDC/HOBt to link the acid to amines, creating prodrugs or targeting moieties.
- Halogenation : Introduce fluorine via electrophilic reagents (e.g., Selectfluor) to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
